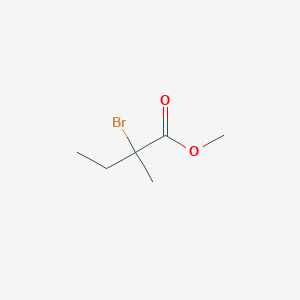

Methyl 2-bromo-2-methylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4-6(2,7)5(8)9-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSREVPILUWLKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70628816 | |

| Record name | Methyl 2-bromo-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55418-46-7 | |

| Record name | Methyl 2-bromo-2-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70628816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Bromo 2 Methylbutanoate

Nucleophilic Substitution Reactions

The tertiary nature of the carbon atom bearing the bromine in methyl 2-bromo-2-methylbutanoate significantly influences its reactivity in nucleophilic substitution reactions. Due to high steric hindrance and the ability to form a stable tertiary carbocation, its reactivity is analogous to other tertiary alkyl halides like 2-bromo-2-methylpropane (B165281) and 2-bromo-2-methylbutane (B1582447). quora.comchemist.sg

S_N1 Reaction Pathways and Carbocation Intermediates

This compound is expected to readily undergo nucleophilic substitution via a unimolecular (S_N1) mechanism. quora.comchemist.sg This pathway proceeds through a two-step mechanism involving the formation of a carbocation intermediate.

The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a stable tertiary carbocation and a bromide ion. chemist.sgyoutube.com The stability of this carbocation is enhanced by the inductive effect of the three alkyl groups (a methyl and an ethyl group) attached to the positively charged carbon. quora.com

Table 1: Mechanistic Steps of the S_N1 Reaction

| Step | Description | Reactants | Intermediates/Products |

| 1 (Slow) | Heterolytic cleavage of the C-Br bond | This compound | Tertiary carbocation, Bromide ion |

| 2 (Fast) | Nucleophilic attack on the carbocation | Tertiary carbocation, Nucleophile | Substituted product |

S_N2 Reaction Pathways and Stereochemical Outcomes

The bimolecular nucleophilic substitution (S_N2) reaction is highly disfavored for this compound. The S_N2 mechanism involves a single, concerted step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. quora.com This backside attack is severely hindered by the bulky alkyl groups (methyl and ethyl) and the methyl ester group surrounding the tertiary carbon center. youtube.comtardigrade.in

Therefore, reactions of this compound with strong nucleophiles are unlikely to proceed through an S_N2 pathway. The significant steric hindrance prevents the nucleophile from accessing the electrophilic carbon atom. youtube.com

Elimination Reactions

In the presence of a base, this compound can undergo elimination reactions to form alkenes. The specific pathway, either unimolecular (E1) or bimolecular (E2), is influenced by the strength of the base and the reaction conditions.

With weak bases or under solvolytic conditions (e.g., in ethanol (B145695) with heating), the E1 mechanism is likely to compete with the S_N1 reaction. Similar to the S_N1 pathway, the E1 reaction proceeds through the formation of a tertiary carbocation intermediate. A base then removes a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of a double bond. When 2-bromo-2-methylbutane is refluxed with ethanolic KOH, the major product is the more substituted and thermodynamically more stable alkene, 2-methylbut-2-ene, according to Zaitsev's rule. doubtnut.com A minor product, 2-methylbut-1-ene, is also formed.

Strong, sterically hindered bases favor the E2 mechanism. This is a concerted process where the base removes a proton from a β-carbon while the bromide leaving group departs simultaneously. libretexts.org

Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate for various carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex organic molecules.

Reformatsky Reactions

The Reformatsky reaction is a well-established method for forming carbon-carbon bonds, which utilizes an α-halo ester, a carbonyl compound (aldehyde or ketone), and metallic zinc. wikipedia.org this compound is an ideal α-halo ester for this reaction.

The reaction is initiated by the oxidative addition of zinc metal into the carbon-bromine bond of the ester, forming an organozinc reagent known as a Reformatsky enolate. wikipedia.org This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester functionality of another molecule. The Reformatsky enolate then adds to the carbonyl group of an aldehyde or ketone. Subsequent acidic workup yields a β-hydroxy ester. wikipedia.org

Table 2: General Scheme of the Reformatsky Reaction

| Step | Description | Key Reagents | Product Type |

| 1 | Formation of the Reformatsky enolate | α-bromo ester, Zinc | Organozinc reagent |

| 2 | Nucleophilic addition to a carbonyl group | Organozinc reagent, Aldehyde/Ketone | Zinc alkoxide |

| 3 | Acidic workup | Zinc alkoxide, Acid | β-hydroxy ester |

Cross-Coupling Reactions

α-Bromo esters, including this compound, can participate in metal-catalyzed cross-coupling reactions to form α-substituted esters. These reactions are powerful tools for creating new carbon-carbon bonds.

For example, catalytic asymmetric cross-coupling of racemic α-bromo esters with aryl or alkenyl metal reagents can produce α-aryl and α-alkenyl carboxylic acid derivatives with high enantiomeric excess. organic-chemistry.orgacs.org Nickel/diamine catalyst systems have been shown to be effective for the Hiyama cross-coupling of racemic α-bromo esters with organosilanes. organic-chemistry.orgacs.org

Another example is the cobalt-bisoxazoline-catalyzed enantioselective Kumada cross-coupling of α-bromo esters with alkenyl Grignard reagents. acs.org This method allows for the synthesis of highly enantioenriched α-alkyl-β,γ-unsaturated esters. These reactions demonstrate the utility of α-bromo esters as building blocks in modern synthetic organic chemistry. acs.org

Addition Reactions Involving the Bromo-Ester Moiety

The reactivity of the bromo-ester group in this compound is central to its synthetic utility. This section examines functionalization reactions pertinent to this moiety.

Bromo-Formyloxylation and Related Functionalizations

Electrophilic Additions to Unsaturated Precursors

This compound can be synthesized via an electrophilic addition reaction using an unsaturated precursor. The logical precursor is methyl 2-methyl-2-butenoate, which possesses a carbon-carbon double bond.

The reaction proceeds through a standard electrophilic addition mechanism, for example, with the addition of a hydrogen halide like hydrogen bromide (HBr). libretexts.org The mechanism unfolds in two primary steps:

Electrophilic Attack : The electron-rich π bond of the alkene in methyl 2-methyl-2-butenoate attacks the electrophilic hydrogen atom of HBr. libretexts.org This initial attack breaks the π bond and forms a new carbon-hydrogen sigma bond. Following Markovnikov's rule, the hydrogen adds to the carbon atom of the double bond that results in the formation of the most stable carbocation intermediate. In this case, the hydrogen adds to carbon-3, generating a tertiary carbocation on carbon-2.

Nucleophilic Attack : The resulting tertiary carbocation is an electrophilic center that is subsequently attacked by the nucleophilic bromide ion (Br⁻). libretexts.org The bromide ion donates a pair of electrons to the positively charged carbon, forming a new carbon-bromine sigma bond and yielding the final product, this compound.

The high stability of the tertiary carbocation intermediate ensures that this addition is a regioselective process. libretexts.org

Table 1: Reagents for Electrophilic Addition to Alkenes

This table lists common reagents used for electrophilic addition reactions, which are foundational to the synthesis of haloalkanes from unsaturated precursors.

| Reagent Class | Specific Examples | Added Groups |

| Hydrogen Halides | HCl, HBr, HI | H, Halogen |

| Halogens | Br₂, Cl₂ | Halogen, Halogen |

| Halohydrin Formation | Br₂/H₂O, Cl₂/H₂O | Halogen, OH |

| Acid-Catalyzed Hydration | H₂SO₄/H₂O, H₃O⁺ | H, OH |

Rearrangement Processes

Carbocation rearrangements are a key consideration in reactions involving alkyl halides. libretexts.org These processes, such as hydride or alkyl shifts, occur when a less stable carbocation can rearrange to a more stable one. masterorganicchemistry.com

For this compound, any rearrangement process would likely be initiated by the departure of the bromide ion, forming a carbocation intermediate. The carbon atom bonded to the bromine is a tertiary center, meaning its dissociation results in the formation of a tertiary carbocation.

According to established principles of carbocation stability, the order of stability is: Tertiary > Secondary > Primary > Methyl. libretexts.org This stability is attributed to two main factors:

Inductive Effects : Alkyl groups are electron-donating and push electron density toward the positive charge, dispersing it and increasing stability. A tertiary carbocation has three such groups. libretexts.org

Hyperconjugation : The overlap of adjacent C-H or C-C sigma bonds with the empty p-orbital of the carbocation provides additional stabilization. masterorganicchemistry.com

The carbocation formed from this compound is already in the most stable tertiary state. libretexts.orgmasterorganicchemistry.com A hydride shift or a methyl shift from an adjacent carbon would lead to the formation of a less stable secondary carbocation. libretexts.org Because such a rearrangement would be thermodynamically unfavorable (an "uphill" energetic step), significant molecular rearrangement is not expected for this compound under standard reaction conditions that favor carbocation formation (e.g., Sₙ1 reactions). masterorganicchemistry.comlibretexts.org

Table 2: Relative Stability of Carbocations

This table illustrates the established hierarchy of carbocation stability, which dictates the likelihood of rearrangement reactions.

| Carbocation Type | Structure Example | Number of Alkyl Substituents | Relative Stability |

| Tertiary (3°) | (CH₃)₃C⁺ | 3 | Most Stable |

| Secondary (2°) | (CH₃)₂CH⁺ | 2 | More Stable |

| Primary (1°) | CH₃CH₂⁺ | 1 | Less Stable |

| Methyl | CH₃⁺ | 0 | Least Stable |

Data sourced from principles outlined in multiple chemical studies. libretexts.orgmasterorganicchemistry.com

Spectroscopic Characterization and Advanced Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules like methyl 2-bromo-2-methylbutanoate.

¹H NMR spectroscopy for this compound provides information on the number of different types of protons and their neighboring environments. Due to the molecule's symmetry, the nine protons of the three methyl groups are equivalent, resulting in a single resonance signal. docbrown.info The chemical shifts in the ¹H NMR spectrum help distinguish between structural isomers. For instance, the spectra of 1-bromobutane (B133212), 2-bromobutane (B33332), 1-bromo-2-methylpropane (B43306), and 2-bromo-2-methylpropane (B165281) are all distinct, allowing for unambiguous identification based on the number of signals and their splitting patterns. docbrown.info

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. In 2-bromo-2-methylpropane, an analogous structure, two distinct signals are observed, corresponding to the three equivalent methyl carbons and the single carbon atom bonded to the bromine. docbrown.info This ability to distinguish between different carbon environments is crucial for confirming the connectivity and ruling out isomeric structures. docbrown.info For example, 1-bromobutane and 2-bromobutane each show four signals in their ¹³C NMR spectra, while 1-bromo-2-methylpropane shows three, and 2-bromo-2-methylpropane shows only two, making their differentiation straightforward. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~1.8 | Singlet | -C(Br)(CH₃ )₂ |

| ~2.0 | Quartet | -CH₂ CH₃ |

| ~1.0 | Triplet | -CH₂CH₃ |

| ~3.7 | Singlet | -COOCH₃ |

Note: This is a predicted spectrum and actual values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~170 | C =O |

| ~60 | C -Br |

| ~52 | -COOC H₃ |

| ~35 | -C H₂CH₃ |

| ~25 | -C(Br)(C H₃)₂ |

| ~10 | -CH₂C H₃ |

Note: This is a predicted spectrum and actual values may vary.

For more complex molecules or to definitively assign the signals in the ¹H and ¹³C spectra of this compound, two-dimensional (2D) NMR techniques are invaluable. Techniques like Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) establish correlations between protons and carbons that are directly bonded. Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between protons and carbons, helping to piece together the complete molecular structure. These techniques are particularly useful in differentiating between isomers with similar 1D NMR spectra.

Deuterium (B1214612) labeling is a powerful tool for investigating reaction mechanisms. chem-station.com By replacing specific hydrogen atoms with deuterium, chemists can trace the path of atoms through a reaction. chem-station.comnih.gov For instance, in studying the reactions of bromoalkanes, deuterium labeling can help determine whether a reaction proceeds via an SN1 or SN2 mechanism by observing the stereochemical outcome or by detecting kinetic isotope effects. chem-station.com The change in mass upon deuterium substitution can also be detected by mass spectrometry, providing further evidence for the proposed mechanism. nih.gov While direct studies on this compound are not prevalent in the provided search results, the principles of deuterium labeling are broadly applicable to understanding its reactivity. researchgate.netresearchgate.net The use of deuterium oxide (D₂O) is a common method for introducing deuterium into a molecule. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The mass spectrum of a related compound, 2-bromo-2-methylbutane (B1582447), shows the parent molecular ion peak, which confirms the molecular weight. chemicalbook.comnist.gov Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 ratio, the molecular ion peak appears as a pair of peaks (M and M+2) of nearly equal intensity. docbrown.info

The fragmentation pattern provides a fingerprint of the molecule. For tertiary bromoalkanes like 2-bromo-2-methylpropane, the molecular ion is often unstable and may not be readily observed. docbrown.info The most prominent peak (base peak) is often due to the loss of the bromine atom to form a stable tertiary carbocation. docbrown.info For this compound, fragmentation would likely involve the loss of the bromine atom and cleavage of the ester group.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 194/196 | [M]⁺ (Molecular ion) |

| 115 | [M - Br]⁺ |

| 135/137 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Note: The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) results in ion peaks separated by 2 m/z units.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its bonds. nist.gov A strong absorption band in the region of 1750-1735 cm⁻¹ is indicative of the C=O (carbonyl) stretch of the ester group. The C-O stretching vibrations of the ester will appear in the 1300-1000 cm⁻¹ region. The C-Br stretching vibration is typically found in the fingerprint region, at lower wavenumbers, usually between 600 and 500 cm⁻¹. docbrown.info The presence of these key absorption bands provides strong evidence for the structure of this compound.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 2950-2850 | C-H stretch | Alkyl |

| 1750-1735 | C=O stretch | Ester |

| 1300-1000 | C-O stretch | Ester |

| 600-500 | C-Br stretch | Alkyl halide |

Note: These are typical ranges and the exact peak positions can vary.

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Since this compound possesses a chiral center at the carbon atom bearing the bromine, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are essential for determining the enantiomeric excess (ee) of a sample. These methods measure the differential absorption or rotation of left- and right-circularly polarized light by the chiral molecule. The magnitude of the signal is proportional to the concentration of the enantiomer and its specific rotation or molar ellipticity. This information is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Reactivity Prediction

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like Methyl 2-bromo-2-methylbutanoate. Among the most widely used methods is Density Functional Theory (DFT), which offers a balance between accuracy and computational cost for studying the electronic structure and predicting the reactivity of chemical compounds. By solving the Kohn-Sham equations, DFT can determine the electron density of a molecule, from which various properties can be derived.

For this compound, DFT calculations can elucidate key aspects of its electronic character. These calculations typically involve the selection of a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-311++G(d,p), def2-TZVP) to approximate the solutions to the Schrödinger equation. polyu.edu.hk The resulting electronic structure information includes the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity.

Furthermore, DFT can be used to calculate various molecular properties that are indicative of reactivity. These include the electrostatic potential (ESP) mapped onto the electron density surface, which helps in identifying electrophilic and nucleophilic sites. For this compound, the bromine atom and the carbonyl carbon are expected to be key reactive centers. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and delocalization of electron density within the molecule.

Table 1: Predicted Electronic Properties of this compound using DFT (Note: These are hypothetical values based on typical results for similar compounds, as specific experimental or published computational data for this exact molecule is not readily available.)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 2.1 D | Influences intermolecular interactions and solubility. |

Reaction Pathway Analysis and Transition State Modeling

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes. Computational methods, particularly those based on quantum chemistry, allow for the detailed exploration of reaction pathways and the characterization of transition states. wikipedia.org This involves mapping the potential energy surface (PES) for a given reaction.

Reaction pathway analysis for this compound could involve, for example, its nucleophilic substitution or elimination reactions. By systematically changing the geometries of the reacting species, a path from reactants to products can be charted. The highest point along this path corresponds to the transition state (TS), which is a first-order saddle point on the PES. Locating the exact structure of the transition state is a key step in understanding the reaction mechanism.

Various algorithms can be employed to find transition state structures, such as the synchronous transit-guided quasi-Newton (STQN) method. Once located, the transition state structure provides insights into the geometry of the activated complex. wikipedia.org Frequency calculations are then performed to confirm that the structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy barrier for the reaction.

Solvent Effects in Theoretical Calculations

Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Therefore, incorporating solvent effects into theoretical calculations is essential for obtaining results that are comparable to experimental observations. For a polar molecule like this compound, solvent effects are expected to be pronounced.

There are two main approaches to modeling solvent effects: explicit and implicit solvation models. In the explicit model, individual solvent molecules are included in the calculation, providing a detailed picture of solute-solvent interactions. However, this method is computationally very expensive.

A more common approach is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this model, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This method provides a good balance between accuracy and computational efficiency for many applications. For instance, the Conductor-like Screening Model (COSMO) is another widely used implicit solvation model. The choice of model can influence the calculated energies of reactants, products, and transition states, thereby affecting the predicted reaction barriers and thermodynamics.

Applications of Methyl 2 Bromo 2 Methylbutanoate in Specialized Organic Synthesis

Role as a Versatile Chiral Building Block

A chiral building block is a molecule that possesses one or more stereocenters and is used to introduce chirality into a target molecule. The structure of methyl 2-bromo-2-methylbutanoate features a bromine atom attached to a quaternary carbon. This carbon is also bonded to a methyl group, an ethyl group, and a methoxycarbonyl group. However, because two of the substituents on this carbon are identical methyl groups, the molecule does not have a chiral center and is therefore achiral. quora.compurdue.edu Consequently, it cannot be classified as a chiral building block itself.

While the compound is achiral, it can be utilized in reactions that generate a new chiral center. For instance, in a Reformatsky reaction, the organozinc reagent formed from this compound can react with a prochiral aldehyde or ketone. wikipedia.org If a chiral catalyst or auxiliary is employed in such a reaction, it could potentially lead to the enantioselective formation of a β-hydroxy ester with a newly created stereocenter. However, literature specifically documenting the use of this compound as a versatile tool for creating chiral centers is not prominent. The utility of related compounds, such as methyl 2-bromo-2-butenoate, in the synthesis of chiral drugs through biotransformation to produce intermediates like methyl (S)-2-bromobutanoate has been noted. lookchem.comsigmaaldrich.com

Precursor in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-bromine bond allows this compound to serve as a precursor for more complex molecules through various substitution and coupling reactions.

While specific examples of this compound being a direct precursor to a marketed pharmaceutical are not widely documented, related α-bromoesters are established intermediates in medicinal chemistry. For example, compounds like methyl 2-bromopentanoate are used in the synthesis of anti-cancer, anti-inflammatory, and anti-viral drugs. nbinno.com The isomeric compound, methyl 2-bromo-3-methylbutanoate, is also noted for its role in the production of pharmaceuticals. nbinno.cominnospk.com

This compound can be employed in classic organic reactions like the Reformatsky reaction to form β-hydroxy esters. wikipedia.org These products are valuable intermediates, as the hydroxyl and ester functionalities can be further manipulated to build the carbon skeleton of complex, biologically active molecules.

Similar to its application in pharmaceuticals, the use of this compound as a precursor for agrochemicals is not specifically detailed in available literature. However, the broader class of bromoesters serves this industry. For instance, methyl 2-bromopentanoate and methyl 2-bromo-3-methylbutanoate are used in the manufacture of insecticides and herbicides. nbinno.comnbinno.com The reactivity of these compounds allows for the introduction of specific functional groups required for biological activity in agrochemical products.

The use of this compound as a key component in the total synthesis of natural products is not prominently reported in scientific literature.

Applications in Polymerization Chemistry

This compound's most significant and well-established application is in polymer chemistry, specifically as an initiator for Controlled Radical Polymerization (CRP), most notably Atom Transfer Radical Polymerization (ATRP). cmu.eduresearchgate.net It does not serve as a monomer due to the lack of a polymerizable group, such as a vinyl group.

In ATRP, the carbon-bromine bond is reversibly cleaved by a transition-metal catalyst (typically a copper complex) to form a radical that initiates the polymerization of monomers like styrenes, acrylates, and methacrylates. cmu.edu The structure of this compound is highly analogous to other well-established and efficient α-haloester initiators, such as ethyl 2-bromoisobutyrate and methyl 2-bromo-2-methylpropionate. cmu.educhemicalbook.com The key to its function is the tertiary alkyl halide structure, which readily forms a stabilized radical upon activation, ensuring efficient initiation.

The use of such initiators allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and well-defined architectures. researchgate.net

The table below illustrates typical results from ATRP reactions using initiators structurally similar to this compound, demonstrating the level of control achievable.

Table 1: Representative Data for ATRP using α-Bromoester Initiators

| Monomer | Initiator | Catalyst System | Polymer Mₙ (g/mol) | PDI (Mₚ/Mₙ) | Reference |

|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate | CuBr / dNbipy | 45,000 | 1.15 | researchgate.net |

| n-Butyl Acrylate (n-BuA) | 2-Bromo-2-methylpropionic acid | NiBr₂(PPh₃)₂ | 18,500 | 1.15 | cmu.edu |

| Styrene | Prop-2-yn-1-yl 2-bromo-2-methylpropanoate (B8525525) | CuBr / PMDETA | 10,000 | 1.20 | researchgate.net |

Mₙ = Number-average molecular weight; Mₚ = Weight-average molecular weight; PDI = Polydispersity Index.

Compound Index

Emerging Research Directions and Future Perspectives

Sustainable and Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly influencing the development of new synthetic routes for α-bromo esters like methyl 2-bromo-2-methylbutanoate. The goal is to minimize waste, reduce the use of hazardous materials, and improve energy efficiency.

Key strategies in this area include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. Cross-Dehydrogenative Coupling (CDC) reactions are a prime example, offering an atom-economical approach to ester synthesis. labmanager.com

Use of Greener Reagents: Replacing hazardous brominating agents like molecular bromine with safer alternatives is a major focus. researchgate.net Research has shown the effectiveness of using a bromide/bromate couple or N-bromosuccinimide (NBS) in conjunction with an oxidant. researchgate.netpatsnap.com For instance, a method using hydrogen peroxide as the oxidant and an inorganic bromide as the bromine source in an acidic medium provides a greener route to α-bromo aromatic ketones. patsnap.com

Environmentally Benign Solvents: The use of water or solvent-free conditions is being explored to reduce reliance on volatile organic compounds (VOCs). researchgate.netpatsnap.comresearchgate.net On-water reactions and microwave irradiation have been shown to produce high yields of bromo-organic compounds in short reaction times. researchgate.net

Catalysis: The development of novel catalysts can lead to more efficient and environmentally friendly processes. For example, Rhodium-Ruthenium bimetallic oxide clusters have been developed for greener ester synthesis using oxygen as the sole oxidant. labmanager.com

A comparison of traditional versus greener approaches for the synthesis of related α-bromo compounds is presented below:

| Feature | Traditional Methods | Greener Approaches |

| Brominating Agent | Molecular Bromine (Br₂) | N-bromosuccinimide (NBS), Bromide/Bromate couple |

| Oxidant | Often not required or uses harsh oxidants | Hydrogen Peroxide, Molecular Oxygen |

| Solvent | Volatile Organic Compounds (e.g., CCl₄) | Water, Methanol (B129727), Solvent-free conditions |

| Catalyst | Stoichiometric reagents (e.g., Phosphorus) | Transition metal catalysts (e.g., RhRuOx/C), Ligand-free copper catalysts |

| Byproducts | Often produces hazardous waste | Water, regenerable catalysts |

Chemoenzymatic and Biocatalytic Route Development

The use of enzymes in organic synthesis, known as biocatalysis, offers a highly selective and environmentally friendly alternative to traditional chemical methods. While specific research on the chemoenzymatic synthesis of this compound is nascent, the broader field of biocatalysis for halogenation and esterification is advancing.

Future research in this area could involve:

Halogenating Enzymes: Exploring the use of haloperoxidases or other halogenating enzymes to introduce the bromine atom at the α-position with high regio- and stereoselectivity.

Lipases for Esterification: Utilizing lipases for the esterification step, which can often be performed under mild conditions and with high efficiency.

Tandem Reactions: Developing one-pot processes where enzymatic and chemical steps are combined to streamline the synthesis and reduce purification steps.

The potential advantages of a biocatalytic approach are significant, including mild reaction conditions, high selectivity, and reduced environmental impact.

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages for the synthesis of α-bromo esters. These include enhanced safety, better heat and mass transfer, and the potential for automation and scalability.

Recent developments and future possibilities include:

Microreactor Technology: The use of microchannel reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. google.com For instance, the synthesis of 2-bromo-tert-butane from tert-butanol (B103910) has been successfully demonstrated in a Corning microchannel reactor with high conversion and selectivity. google.com

Automated Synthesis Platforms: Integrating flow reactors with automated systems for reagent delivery, reaction monitoring, and product purification can significantly accelerate the discovery and optimization of new reaction conditions. chemrxiv.org Automated iterative homologation reactions have been successfully performed, demonstrating the potential for complex molecule synthesis with minimal human intervention. chemrxiv.org

Safer Handling of Hazardous Reagents: Flow chemistry allows for the in-situ generation and immediate consumption of hazardous reagents, minimizing the risks associated with their storage and handling.

The application of flow chemistry to the Hell-Volhard-Zelinsky reaction or other bromination methods could lead to safer and more efficient manufacturing processes for this compound.

Exploration of Novel Reaction Pathways and Catalysis

The discovery of new reaction pathways and catalysts is a cornerstone of advancing organic synthesis. For α-bromo esters, research is focused on developing milder, more selective, and more efficient methods.

Emerging areas of interest include:

Photocatalysis: Visible-light-induced C-H bromination has emerged as a powerful tool for the synthesis of α-halogenated compounds under mild conditions. organic-chemistry.org This method often avoids the need for harsh reagents and high temperatures.

Transition Metal Catalysis: Copper-catalyzed reactions have shown great promise for the synthesis of α-haloboronic esters and could be adapted for α-bromo esters. nih.gov These methods can offer high efficiency and broad substrate scope. organic-chemistry.orgnih.gov Ligand-free copper-catalyzed cascade reactions have also been developed for the synthesis of related heterocyclic compounds. organic-chemistry.org

Umpolung Strategies: By reversing the normal polarity of the α-carbon, umpolung strategies allow for the reaction with nucleophiles, opening up new avenues for functionalization. organic-chemistry.org

The following table summarizes some novel catalytic approaches for related bromination reactions:

| Catalytic System | Reaction Type | Advantages |

| Visible Light / N-Bromosuccinimide | C-H Bromination | Mild conditions, avoids harsh reagents |

| Copper Catalysts | Atom Transfer Radical Addition | High efficiency, broad substrate scope |

| Rhodium-Ruthenium Bimetallic Oxides | Cross-Dehydrogenative Coupling | Uses oxygen as a green oxidant |

| Carbonyl Halide | α-Bromination of Aliphatic Acids | Effective for direct bromination |

Advanced Mechanistic Elucidation Studies

A deep understanding of reaction mechanisms is crucial for optimizing existing methods and designing new, more efficient synthetic routes. gbcramgarh.in For the synthesis of this compound, this involves studying the intricate details of bromination and esterification reactions.

Key areas of investigation include:

Intermediate Characterization: Identifying and characterizing reactive intermediates, such as enols, enolates, or radical species, can provide valuable insights into the reaction pathway. jcu.edu

Computational Chemistry: Density Functional Theory (DFT) calculations and other computational methods are increasingly used to model reaction pathways, predict transition state energies, and understand the role of catalysts. researchgate.net

Kinetic Studies: Detailed kinetic analysis can help to determine the rate-determining step of a reaction and provide information about the influence of various reaction parameters.

Spectroscopic Analysis: Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can be used to monitor reactions in real-time and identify transient species. jcu.edu

For example, mechanistic studies on the bromination of alcohols have helped to elucidate the role of carbocation rearrangements in determining the final product distribution. jcu.edu Understanding the mechanism of reactions like the Hell-Volhard-Zelinsky reaction, which is thought to proceed through an acid halide intermediate, is essential for its optimization. google.com

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of the synthesis of this compound, paving the way for the development of next-generation synthetic methodologies.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-bromo-2-methylbutanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution or esterification. A common method involves reacting 2-bromo-2-methylbutanoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Alternatively, bromination of methyl 2-methylbutanoate using PBr₃ or HBr in a polar aprotic solvent (e.g., DCM) may be employed. Key factors include:

- Temperature control : Higher temperatures (e.g., 40–60°C) favor esterification but may increase side reactions like elimination .

- Steric hindrance : The methyl and bromine groups on the β-carbon can slow reaction kinetics, necessitating extended reaction times .

- Purification : Distillation or column chromatography is recommended to isolate the product from unreacted starting materials or byproducts.

Q. How can researchers optimize purification techniques for this compound?

Purification often involves fractional distillation due to the compound’s volatility. For higher purity, silica gel chromatography (hexane/ethyl acetate gradient) is effective. Analytical techniques like GC-MS or LCMS (as described for similar esters in ) should confirm purity (>95%). Note that residual solvents (e.g., DMF) can complicate NMR analysis; thorough drying under vacuum is critical.

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Storage : Keep in a cool, dry place away from oxidizers and ignition sources. OSHA guidelines (29 CFR 1910.132) mandate regular equipment inspections and employee training .

- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite).

Advanced Research Questions

Q. How does steric hindrance in this compound influence its reactivity in substitution reactions?

The methyl and bromine groups on the β-carbon create significant steric hindrance, favoring Sₙ1 mechanisms in polar solvents (e.g., DMSO) over Sₙ2. This hindrance also increases the likelihood of elimination reactions (E2) under basic conditions. For example, in dehydrohalogenation, elevated temperatures (80–100°C) with KOH/EtOH yield alkenes as major products .

Q. What strategies mitigate side reactions (e.g., elimination) during nucleophilic substitutions with this compound?

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize carbocation intermediates in Sₙ1 pathways, reducing elimination .

- Base selection : Weak bases (e.g., NaHCO₃) minimize E2 competition compared to strong bases like NaOH.

- Low-temperature reactions : Conduct substitutions at 0–20°C to suppress thermal decomposition .

Q. How can computational modeling predict reaction pathways for this compound in complex syntheses?

Tools like DFT calculations (e.g., Gaussian or ORCA) model transition states and intermediates. For instance:

- Reaxys/BKMS databases provide thermodynamic data to predict feasibility .

- PISTACHIO_RINGBREAKER analyzes ring-opening reactions in sterically hindered systems . Validate predictions experimentally via kinetic studies (e.g., monitoring by <sup>1</sup>H NMR) .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- <sup>1</sup>H/<sup>13</sup>C NMR : Key signals include the ester carbonyl (~170 ppm in <sup>13</sup>C) and methyl groups (δ 1.2–1.5 ppm in <sup>1</sup>H).

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and absence of -OH (if purified) .

- HRMS : Exact mass analysis (C₆H₁₁BrO₂: ~195.05 g/mol) ensures molecular integrity .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound syntheses?

- Source analysis : Cross-reference protocols from peer-reviewed journals vs. commercial catalogs (e.g., Kanto Reagents ).

- Parameter optimization : Systematically vary solvent polarity, catalyst loading, and temperature. For example, replacing H₂SO₄ with Amberlyst-15 resin may improve esterification efficiency .

Q. What are the implications of isotopic labeling (e.g., <sup>13</sup>C) in mechanistic studies involving this compound?

Isotopic labeling at the carbonyl or β-methyl group tracks bond cleavage/formation. Applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.